Quinine hydrochloride
Overview
Description
Quinine hydrochloride is an alkaloid derived from the bark of the cinchona tree . It is used as an antimalarial drug and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633 . Quinine works by killing the parasite or preventing it from growing .
Synthesis Analysis
Quinine hydrochloride is obtained by neutralizing the alkaloid quinine with dilute hydrochloric acid and recrystallizing from boiling water to give fine colorless crystals of quinine hydrochloride . The enantioselective total synthesis of quinine has been accomplished in a pot-economical manner using five reaction vessels .Molecular Structure Analysis
The molecular formula of Quinine hydrochloride is C20H25ClN2O2 . The molecular weight is 360.9 g/mol . The IUPAC name is ®-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride .Chemical Reactions Analysis
Quinine hydrochloride is used in various chemical reactions. For example, it is used in the formation of chiral piperidine skeleton by a diphenylprolinol silyl ether-mediated formal aza-[3+3] cycloaddition/Strecker-type cyanation reaction .Physical And Chemical Properties Analysis
Quinine hydrochloride is a compound with the molecular formula C20H25ClN2O2 and a molecular weight of 360.9 g/mol . The InChIKey is LBSFSRMTJJPTCW-DSXUQNDKSA-N .Scientific Research Applications
Analytical Methodology Development : A study by Kluska et al. (2015) developed a methodology for the separation and determination of quinine and its derivatives, highlighting its importance in analytical chemistry (Kluska et al., 2015).
Auditory System Research : Quinine hydrochloride was used to study its effects on the human auditory dynamic range, serving as a model for cochlear hearing loss (Berninger, Karlsson, & Alván, 1998).
Pharmacokinetic Studies : Research comparing the bioavailability of different quinine salts (hydrochloride, sulfate, and ethyl carbonate) in humans, indicating its significance in clinical pharmacology (Jamaludin et al., 1988).
Hematological Research : Bennett and Desforges (1967) discovered that quinine hydrochloride causes haemolysis in vitro, providing insights into its effects on blood cells (Bennett & Desforges, 1967).
Fluorescence Imaging : Vitt and Engstrom (1997) utilized quinine fluorescence for imaging electrode reactions, demonstrating its application in electrochemistry (Vitt & Engstrom, 1997).
Genotoxicity Testing : Münzner and Renner (1983) tested quinine hydrochloride for genotoxic activity using various genetic test systems, contributing to safety assessments in pharmacology (Münzner & Renner, 1983).
Historical Medical Research : Butrous (2020) explored the historical use of quinine in treating various diseases, illustrating its role in disease-modifying anti-rheumatic drugs (Butrous, 2020).
Neurological Applications : Stavraky (1933) investigated the effect of quinine on the parasympathetic and sympathetic innervation of salivary glands, contributing to neurological research (Stavraky, 1933).
Safety And Hazards
Future Directions
Quinine hydrochloride has remained a very relevant antimalarial drug 400 years after its effectiveness was discovered . Unlike other antimalarials, the development of resistance to quinine has been slow . Therefore, it is still used for the treatment of severe and cerebral malaria, for malaria treatment in all trimesters of pregnancy, and in combination with doxycycline against multidrug-resistant malaria parasites .
properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSFSRMTJJPTCW-DSXUQNDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30860-23-2 | |
Record name | Quinine, hydrochloride (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30860-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7044213 | |
Record name | Quinine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinine hydrochloride | |
CAS RN |
7549-43-1, 60-93-5, 130-89-2, 6119-47-7 | |
Record name | Cinchonan-9-ol, 6′-methoxy-, hydrochloride (1:?), (8α,9R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7549-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (-)-Quinine dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Quinine, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Quinine hydrochloride | |
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Record name | Quinine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007549431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:1), (8.alpha.,9R)- | |
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Record name | Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:?), (8.alpha.,9R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Quinine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (8α,9R)-6'-methoxycinchonan-9-ol monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cinchonan-9-ol, 6'-methoxy-, monohydrochloride, dihydrate, (8α,9R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUININE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CS0WNO31M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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